![molecular formula C10H18O2 B13974645 [(Z)-2-ethylhex-2-enyl] acetate CAS No. 53735-55-0](/img/structure/B13974645.png)
[(Z)-2-ethylhex-2-enyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-2-ethylhex-2-enyl] acetate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, making it a popular choice in the fragrance and flavor industries. The compound’s molecular formula is C10H18O2, and it is often used in the formulation of perfumes, cosmetics, and food flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(Z)-2-ethylhex-2-enyl] acetate can be synthesized through the esterification of [(Z)-2-ethylhex-2-en-1-ol] with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
[(Z)-2-ethylhex-2-en-1-ol]+acetic acidsulfuric acid[(Z)-2-ethylhex-2-enyl] acetate+water
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of immobilized enzymes, such as lipases, to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-2-ethylhex-2-enyl] acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield [(Z)-2-ethylhex-2-en-1-ol] and acetic acid.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or enzymes.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: [(Z)-2-ethylhex-2-en-1-ol] and acetic acid.
Transesterification: New esters and alcohols.
Oxidation: Aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
[(Z)-2-ethylhex-2-enyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of fragrances, flavors, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of [(Z)-2-ethylhex-2-enyl] acetate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fruity odor. In biological systems, it may act as a signaling molecule, influencing behavior and physiological responses in insects and other organisms .
Comparación Con Compuestos Similares
Similar Compounds
- [(Z)-hex-2-enyl] acetate
- [(E)-2-ethylhex-2-enyl] acetate
- [(Z)-2-hexen-1-yl] acetate
Uniqueness
[(Z)-2-ethylhex-2-enyl] acetate is unique due to its specific structural configuration, which imparts distinct olfactory properties compared to its isomers and other similar esters. Its stability and reactivity also differ, making it suitable for specific applications in the fragrance and flavor industries .
Propiedades
Número CAS |
53735-55-0 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
[(Z)-2-ethylhex-2-enyl] acetate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-10(5-2)8-12-9(3)11/h7H,4-6,8H2,1-3H3/b10-7- |
Clave InChI |
MUSLRNLXBQWGCV-YFHOEESVSA-N |
SMILES isomérico |
CCC/C=C(/CC)\COC(=O)C |
SMILES canónico |
CCCC=C(CC)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


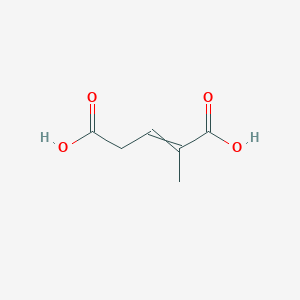
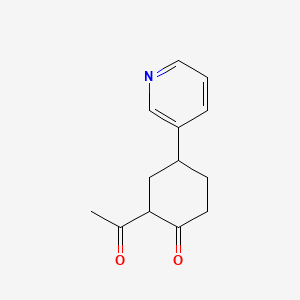
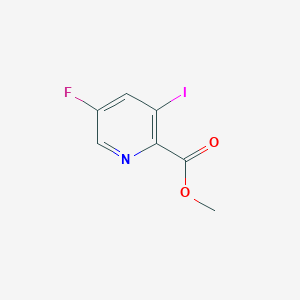
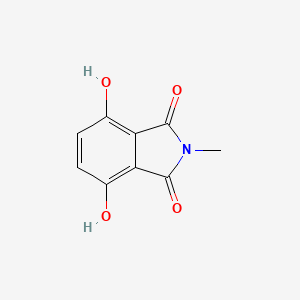

![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)
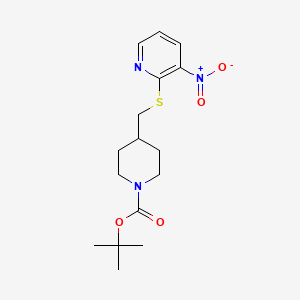
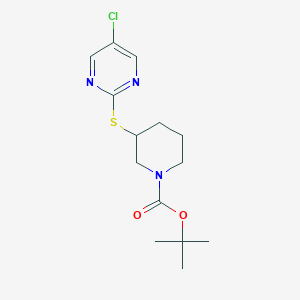

![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
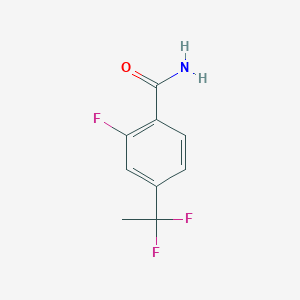
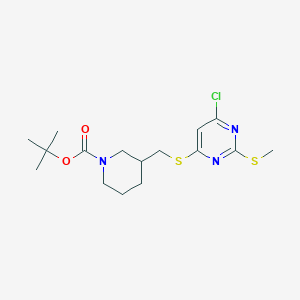
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)

